molecular formula C24H24N2O4S B2729233 2-phenoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide CAS No. 898447-62-6

2-phenoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

Cat. No.: B2729233
CAS No.: 898447-62-6
M. Wt: 436.53
InChI Key: FZNHZYVVHSARCW-UHFFFAOYSA-N
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Description

2-phenoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a phenoxy group, a tosyl-protected tetrahydroquinoline moiety, and an acetamide linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide typically involves multiple steps:

    Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Tosylation: The resulting tetrahydroquinoline is then tosylated using tosyl chloride and a base such as pyridine to protect the amine group.

    Phenoxyacetylation: The tosyl-protected tetrahydroquinoline is then reacted with phenoxyacetyl chloride in the presence of a base like triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The acetamide linkage can be reduced to form amines.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-phenoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The compound could influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenoxy-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
  • 2-phenoxy-N-(1-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Uniqueness

2-phenoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is unique due to its specific structural features, such as the combination of a phenoxy group, a tosyl-protected tetrahydroquinoline moiety, and an acetamide linkage. These features confer distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4S/c1-18-9-13-22(14-10-18)31(28,29)26-15-5-6-19-11-12-20(16-23(19)26)25-24(27)17-30-21-7-3-2-4-8-21/h2-4,7-14,16H,5-6,15,17H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZNHZYVVHSARCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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